molecular formula C9H4F3NO2S B13347203 5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid

5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid

Cat. No.: B13347203
M. Wt: 247.20 g/mol
InChI Key: ONMLBVIBBVDKTA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid is a heterocyclic compound featuring a benzothiazole core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a carboxylic acid (-COOH) at the 2-position.

Properties

Molecular Formula

C9H4F3NO2S

Molecular Weight

247.20 g/mol

IUPAC Name

5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylic acid

InChI

InChI=1S/C9H4F3NO2S/c10-9(11,12)4-1-2-6-5(3-4)13-7(16-6)8(14)15/h1-3H,(H,14,15)

InChI Key

ONMLBVIBBVDKTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves oxidizing 2-(Trifluoromethyl)benzothiazole or its esters to the corresponding carboxylic acid. The oxidation is typically facilitated by oxidants such as hydrogen peroxide or molecular oxygen, often in the presence of metalloporphyrin catalysts.

Key Reaction Conditions

Parameter Typical Range Reference Notes
Catalyst 20–200 ppm metalloporphyrin (e.g., Mn, Fe complexes) Catalysts like tetrakis-(p-methoxyphenyl) manganese porphyrin are common
Oxidant Hydrogen peroxide (30%) or oxygen Used as environmentally friendly oxidants
Solvent Ethanol, water, or ethanol-water mixtures Green solvents preferred
Temperature 80–120°C Elevated temperatures facilitate oxidation
Reaction Time 4–12 hours Sufficient for complete oxidation

Representative Procedure

In one study, 2-methylbenzothiazole was oxidized using hydrogen peroxide in ethanol with a manganese porphyrin catalyst at 100°C for 8 hours, yielding 5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid with a yield of approximately 13.31% (see detailed experimental data below).

Experimental Data

Entry Catalyst Oxidant Solvent Temp (°C) Time (h) Yield (%) Reference
1 Mn porphyrin H₂O₂ (30%) Ethanol 100 8 13.31
2 Mn porphyrin O₂ (1.42 MPa) Ethanol 120 4 9.08

Preparation via Multi-step Synthesis Starting from Benzothiazole Precursors

Step 1: Synthesis of Benzothiazole-2-Carboxylic Acid

This step involves oxidation of 2-methylbenzothiazole derivatives, often using oxidants like hydrogen peroxide or oxygen in the presence of catalysts, as described in patents and literature.

Step 2: Introduction of Trifluoromethyl Group

The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or Togni's reagent, followed by oxidation to the acid.

Representative Procedure

  • Oxidation of 2-methylbenzothiazole with hydrogen peroxide and a metalloporphyrin catalyst at 100°C for 8 hours yields the carboxylic acid intermediate.
  • Trifluoromethylation is then performed on the benzothiazole ring, introducing the trifluoromethyl group at the 5-position.

Data Summary

Step Reagents Conditions Yield Reference
Oxidation H₂O₂, Mn porphyrin 100°C, 8h 13.31% (overall)
Trifluoromethylation Trifluoromethylating reagent Room temp to 80°C Variable

Notes on Optimization and Environmental Considerations

  • The use of green oxidants such as hydrogen peroxide and molecular oxygen reduces environmental impact.
  • Catalysts like metalloporphyrins improve selectivity and efficiency.
  • Reaction parameters such as temperature, oxidant concentration, and catalyst loading are critical for optimizing yield and purity.
  • The synthesis route's scalability depends on the efficiency of trifluoromethylation and oxidation steps.

Summary of Key Literature Findings

Source Main Methodology Advantages Limitations
Patent CN104672168B Chlorosulfuric acid chlorination, thioacetamide cyclization, hydrolysis High purity, controlled conditions Multi-step, hazardous reagents
Scientific Report Oxidation of benzothiazole derivatives with hydrogen peroxide or oxygen under catalysis Environmentally friendly, mild conditions Low to moderate yields, requires optimization

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s aromatic ring and functional groups allow it to engage in multiple types of chemical interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzothiazole Derivatives

5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic Acid
  • Structure : Replaces the thiazole sulfur with a thiophene ring (benzothiophene vs. benzothiazole).
  • Properties : The absence of a nitrogen atom in the thiophene ring reduces hydrogen-bonding capacity compared to benzothiazole derivatives.
  • Applications: Used in plant disease control compositions, often combined with tetrazolinone compounds in ratios of 1:10 or 1:50 .
  • CAS No.: 244126-64-5; purity: 98% .
4-(4-Fluorophenylcarbamoyl)benzo[d]thiazole-2-carboxylic Acid
  • Structure : Features a carbamoyl (-CONH-) group linked to a fluorophenyl moiety.
  • Synthesis : Prepared via hydrolysis under basic conditions (20% NaOH, 100°C) .
5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic Acid
  • Structure: Substituted with methyl at position 5 and a trifluoromethylphenylamino group at position 2.
  • Properties: Increased steric bulk and altered electronic effects due to the amino substituent.
  • Molecular Formula : C₁₂H₉F₃N₂O₂S; molar mass: 302.27 g/mol .

Benzothiophene vs. Benzothiazole Derivatives

Compound Core Structure Key Substituents Applications
5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid Benzothiazole -CF₃ (C5), -COOH (C2) Medicinal chemistry (e.g., AT-007)
5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid Benzothiophene -CF₃ (C5), -COOH (C2) Agrochemical formulations
Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate Benzothiophene -CF₃ (C5), -COOCH₃ (C2) Intermediate for lipophilic derivatives

Key Differences :

  • Electronic Effects : Benzothiazole’s nitrogen enhances hydrogen bonding, critical for biological interactions, whereas benzothiophene derivatives prioritize lipophilicity.
  • Bioactivity : Benzothiazole derivatives (e.g., NRA0562) show high affinity for dopamine receptors (Ki values: 1.79–7.09 nM) , while benzothiophene analogs are used in plant disease control .

Functional Group Modifications

Carboxylic Acid vs. Ester/Amide Derivatives
Compound Functional Group Key Properties
This compound -COOH High acidity, water solubility
Methyl 5-methylbenzo[d]thiazole-2-carboxylate -COOCH₃ Increased lipophilicity, improved membrane permeability
NRA0562 (Thiazole-2-carboxylic acid amide) -CONH₂ Enhanced receptor binding (e.g., dopamine D₄ Ki = 1.79 nM)

Substituent Effects on Physicochemical Properties

Substituent Example Compound Effect on Properties
-CF₃ This compound Increases acidity, metabolic stability
-OCH₃ (Methoxy) 5-(4-Methoxy-phenyl)-thiazole-2-carboxylic acid hydrazide Enhances corrosion inhibition via adsorption
-F (Fluoro) 4-(4-Fluorophenylcarbamoyl)benzo[d]thiazole-2-carboxylic acid Improves binding affinity in biological systems

Biological Activity

5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

The molecular structure of this compound includes a benzothiazole ring with a carboxylic acid and a trifluoromethyl substituent. This configuration contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens.

Table 1: Antimicrobial Activity Against Different Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli 32 µg/mL
Bacillus cereus 16 µg/mL
Aspergillus niger 64 µg/mL
Candida albicans 128 µg/mL

The compound displayed the lowest MIC against Bacillus cereus, indicating potent antibacterial activity. Its antifungal effects were moderate, particularly against Aspergillus niger and Candida albicans.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound's mechanism involves the disruption of cancer cell proliferation through various pathways.

Table 2: Anticancer Activity in Different Cell Lines

Cell LineIC50 (µM)Reference
HepG-2 (liver cancer) 1.98 ± 1.22
A-431 (skin cancer) <10
U251 (glioblastoma) 23.30 ± 0.35

The compound showed significant cytotoxicity against HepG-2 and A-431 cell lines, suggesting its potential as an anticancer agent. Structure-activity relationship (SAR) studies indicated that modifications to the benzothiazole structure can enhance activity.

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, there is emerging evidence of anti-inflammatory effects associated with thiazole derivatives, including this compound. These effects are crucial for developing therapies for inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers highlighted the compound's efficacy against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development.
  • Cancer Treatment : In preclinical trials, the compound demonstrated synergistic effects when combined with established chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid, and what critical parameters influence reaction efficiency?

  • Methodology : A common approach involves cyclocondensation of substituted anilines with thiourea derivatives, followed by oxidation to introduce the carboxylic acid moiety. Key parameters include:

  • Reagent selection : Use of trifluoromethyl-containing precursors (e.g., 5-(Trifluoromethyl)benzothiazole intermediates) to ensure regioselectivity .
  • Reaction conditions : Reflux in acetic acid with sodium acetate as a catalyst (3–5 hours), as demonstrated in analogous thiazole-carboxylic acid syntheses .
  • Purification : Recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Analytical workflow :

  • Elemental analysis : Verify empirical formula (e.g., C9_9H4_4F3_3NO2_2S) and compare calculated vs. experimental values .
  • Spectroscopy :
  • IR : Identify carboxylic acid C=O stretch (~1700 cm1^{-1}) and thiazole ring vibrations (650–750 cm1^{-1}) .
  • NMR : 1^{1}H NMR to confirm trifluoromethyl (-CF3_3) singlet (~δ 3.8–4.2 ppm) and aromatic proton splitting patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>97%) and resolve byproducts .

Advanced Research Questions

Q. What strategies can address low yields in the cyclization step during the synthesis of this compound?

  • Troubleshooting :

  • Catalyst optimization : Replace sodium acetate with p-toluenesulfonic acid (p-TsOH) to enhance cyclization kinetics .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
  • Temperature control : Gradual heating (60°C → 120°C) to prevent premature decomposition of reactive intermediates .
    • Data analysis : Monitor reaction progress via TLC and LC-MS to identify bottlenecks (e.g., unreacted starting materials) .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity in target interactions?

  • Mechanistic insights :

  • Electron-withdrawing effects : The -CF3_3 group increases electrophilicity of the thiazole ring, enhancing interactions with nucleophilic residues (e.g., cysteine in enzyme active sites) .
  • Hydrophobic interactions : Fluorine atoms improve lipid solubility, aiding membrane penetration in biological assays .
    • Computational modeling : DFT studies reveal reduced HOMO-LUMO gaps (~3.5 eV) due to -CF3_3, correlating with enhanced reactivity in cross-coupling reactions .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

  • Validation steps :

  • Cross-reference data : Compare with structurally similar analogs (e.g., 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid, mp 181–184°C) .
  • Crystallography : Single-crystal X-ray diffraction to confirm molecular packing and polymorphism .
  • Reproducibility : Standardize drying protocols (e.g., vacuum desiccation for 24 hours) to eliminate solvent retention effects .

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